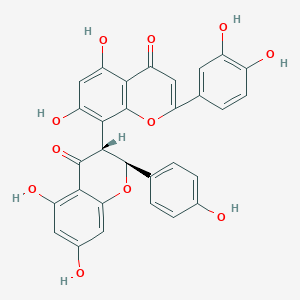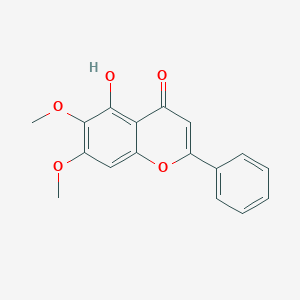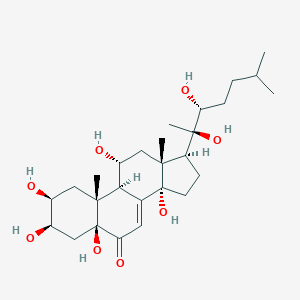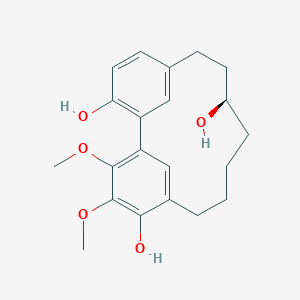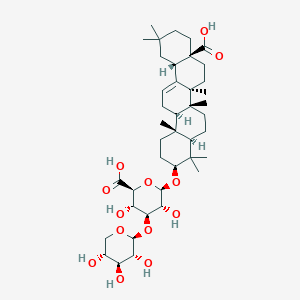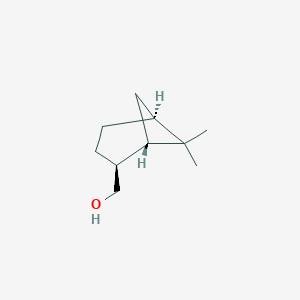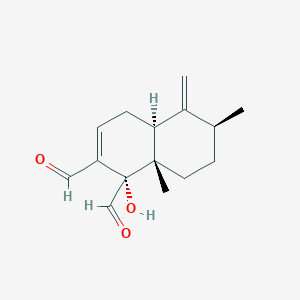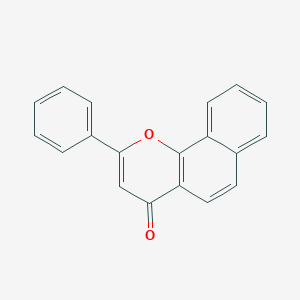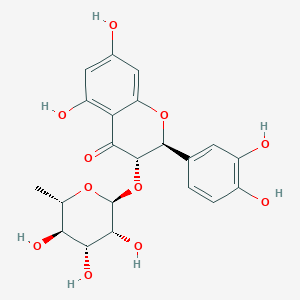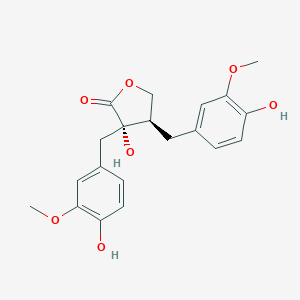
Nortrachelogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nortrachelogenin is a naturally occurring triterpenoid compound found in plants. It is a type of saponin, a group of compounds with a wide range of biological activities. This compound has been studied extensively for its potential medicinal benefits, including anti-inflammatory, anticancer, and immunomodulatory activities.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Nortrachelogenin wurde als potenziell antibakteriell wirksam identifiziert. Eine Studie, die in der Fachzeitschrift Current Microbiology veröffentlicht wurde, deutet darauf hin, dass this compound, das aus P. scabiosaefolia gewonnen wird, antimikrobielle Aktivitäten aufweist . Der Wirkmechanismus der Verbindung beinhaltet die Desorganisation und Störung der cytoplasmatischen Membran von Bakterien, was ihr Potenzial als Kandidat für die Entwicklung von Antibiotika aufzeigt .
Antitumor-Aktivitäten
Die Forschung hat auch die Antitumor-Eigenschaften von this compound hervorgehoben. Pflanzen der Gattung Trachelospermum, die this compound enthalten, besitzen aufgrund ihres Lignangehalts starke Antitumor-Aktivitäten . Dies deutet darauf hin, dass this compound eine bedeutende Rolle bei der Entwicklung von Behandlungen für verschiedene Krebsarten spielen könnte.
Wirkmechanismus
Target of Action
Nortrachelogenin, a lignan belonging to a group of polyphenolic compounds , primarily targets pathogenic bacteria, including antibiotic-resistant strains . It has shown efficacy against Escherichia coli O157 and several pathogenic fungi .
Mode of Action
This compound interacts with its targets by disorganizing and perturbing the cytoplasmic membrane . This interaction results in an increase in the permeability of the plasma membrane, as evidenced by the penetration of SYTOX Green into bacterial cells . An increase in fluorescence intensity using bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC 4 (3)] and 3,3′-dipropylthiacarbocyanine iodide [DiSC 3 (5)] was also observed, indicating membrane depolarization .
Biochemical Pathways
The action of this compound affects the integrity of the cytoplasmic membrane, leading to potassium ion efflux from the cytosol into the extracellular matrix . This indicates that cellular damage due to this compound treatment results in the loss of intracellular components .
Result of Action
The result of this compound’s action is the disruption of the cytoplasmic membrane, leading to the loss of intracellular components . This disruption is visualized by the release of calcein from giant unilamellar vesicles . The compound’s antibacterial effect is demonstrated by its ability to disorganize and perturb the cytoplasmic membrane .
Action Environment
It is known that this compound exhibits its antibacterial effects in a variety of environments, including those inhabited by pathogenic bacteria .
Biochemische Analyse
Biochemical Properties
Nortrachelogenin has been found to interact with various biomolecules, particularly in the context of its antibacterial effects . It has been observed to disrupt the plasma membrane of bacterial cells, leading to an increase in membrane permeability . This disruption allows for the efflux of potassium ions from the cytosol into the extracellular matrix, indicating that cellular damage due to this compound treatment results in the loss of intracellular components .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. In bacterial cells, it has been found to exert antibacterial effects by disorganizing and perturbing the cytoplasmic membrane . In mammalian cells, this compound has been shown to have antitumor activities against breast and lung cancer cells .
Molecular Mechanism
The molecular mechanism of this compound’s action is related to its interaction with the plasma membrane of cells . It disrupts the membrane, leading to increased permeability and the subsequent loss of intracellular components . This disruption of the membrane is thought to be a key factor in this compound’s antibacterial effects .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that the compound’s antibacterial effects occur upon treatment and continue as long as the compound is present .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce inflammation. In a study on carrageenan-induced paw inflammation in mice, this compound significantly attenuated the inflammation .
Metabolic Pathways
This compound is produced by secondary metabolic pathways . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its observed effects on the plasma membrane, it is likely that this compound interacts with the membrane to exert its effects .
Subcellular Localization
Given its observed interactions with the plasma membrane, it is likely that this compound localizes to the membrane to exert its effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Nortrachelogenin can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3,4-dimethoxychalcone.", "Step 2: Reduction of 3,4-dimethoxychalcone with sodium borohydride in ethanol to form 3,4-dimethoxyphenethyl alcohol.", "Step 3: Conversion of 3,4-dimethoxyphenethyl alcohol to the corresponding mesylate using mesyl chloride and triethylamine.", "Step 4: Reaction of the mesylate with sodium iodide in acetone to form the corresponding iodide.", "Step 5: Alkylation of the iodide with methyl iodide in the presence of sodium hydroxide to form the corresponding methyl ether.", "Step 6: Hydrogenation of the methyl ether using palladium on carbon in ethanol to form Nortrachelogenin." ] } | |
CAS-Nummer |
34444-37-6 |
Molekularformel |
C20H22O7 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(3S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14?,20-/m0/s1 |
InChI-Schlüssel |
ZITBJWXLODLDRH-LGTGAQBVSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)O |
SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O |
Andere CAS-Nummern |
34444-37-6 |
Piktogramme |
Environmental Hazard |
Synonyme |
8'-(R)-4,4',8-trihydroxy-3,3'-dimethoxylignanolide dihydro-3-hydroxy-3,4-bis((4-hydroxy-3-methoxyphenyl)methyl)-2(3H)-furanone nortrachelogenin nortrachelogenin, (3R-cis)-isomer wikstromol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
